N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c1-9-7-11(20-23-9)16-13(22)8-25-14-5-4-12-17-18-15(21(12)19-14)10-3-2-6-24-10/h2-7H,8H2,1H3,(H,16,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQYQDKMKXEWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The compound features several key structural elements:
- Isoxazole ring
- Pyridine ring
- Triazolopyridazine moiety
These components contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM .
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Varies |
| Candida spp. | Varies |
The compound also demonstrated selective action against Gram-positive bacteria and certain fungi, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed promising cytotoxicity against:
- HaCat cells (human keratinocyte)
- Balb/c 3T3 cells (mouse fibroblast)
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
-
Enzyme Inhibition : The compound may bind to the active sites of enzymes such as DNA gyrase and MurD, inhibiting their functions through various interactions including hydrogen bonding and pi-stacking .
- Binding Interactions :
- Hydrogen bonds with SER1084 and ASP437
- Pi-Pi stacking with nucleotides
- Binding Interactions :
- Receptor Modulation : It may modulate signaling pathways by interacting with specific receptors involved in disease progression.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results indicated that derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC comparable to established antibiotics like ciprofloxacin .
Study 2: Anticancer Potential
Another study investigated the cytotoxic effects on different cancer cell lines using MTT assays. The findings suggested that certain derivatives had significant growth inhibition effects on cancer cells compared to control groups .
Comparison with Similar Compounds
Structural Analogs
a) N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (CAS 1091584-55-2)
- Core : Triazolo[1,5-a]pyrimidine instead of triazolo[4,3-b]pyridazine.
- Substituents : 3,4-dimethoxyphenyl-thiazole vs. 5-methyl-oxazole.
- Molecular Weight : 442.51 g/mol vs. ~428 g/mol (estimated for the target compound).
b) N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Core : 1,2,4-triazole with pyrazole substituents.
- Functionality : Lacks fused bicyclic systems but retains sulfanyl-acetamide motifs.
- Activity : Demonstrated antimicrobial properties, suggesting the sulfanyl bridge is critical for bioactivity .
c) N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Core : Same triazolo[4,3-b]pyridazine system as the target compound.
- Substituents : Methyl-phenyl group instead of thiophene-oxazole.
- Activity : Reported to inhibit Lin-28/let-7 interaction, inducing cancer stem cell differentiation .
Pharmacological and Physicochemical Properties
NMR Spectral Analysis (Inference from ):
- Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly among analogs, indicating substituent-dependent electronic environments. The target compound’s thiophene and oxazole groups likely induce unique deshielding effects compared to dimethoxyphenyl or pyrazole substituents .
Preparation Methods
Core Synthesis: Triazolo[4,3-b]pyridazine-Thiophene Intermediate
The triazolo[4,3-b]pyridazine ring system is synthesized via cyclocondensation. A pyridazine-3-hydrazine derivative (1) reacts with a thiophene-substituted aldehyde or ketone under acidic conditions to form the triazole ring . For example, refluxing pyridazine-3-hydrazine with thiophene-2-carboxaldehyde in acetic acid yields 3-(thiophen-2-yl)- triazolo[4,3-b]pyridazine (2) .
Key Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiophene-2-carboxaldehyde | Acetic acid | 110 | 68–72 |
Functionalization at Position 6: Introduction of Sulfanyl Group
Position 6 of the triazolo[4,3-b]pyridazine core is activated for nucleophilic substitution. Halogenation using POCl₃ or PCl₅ converts the 6-hydroxyl group to a chloride (3), which undergoes thiolation with mercaptoacetamide derivatives .
Stepwise Protocol
-
Chlorination : React compound (2) with POCl₃ at 80°C for 6 hours to form 6-chloro-3-(thiophen-2-yl)-[1, triazolo[4,3-b]pyridazine (3) .
-
Thiolation : Treat (3) with N-(5-methyl-1,2-oxazol-3-yl)-2-mercaptoacetamide (4) in DMF using K₂CO₃ as a base at 60°C for 12 hours .
Table 1: Thiolation Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 65 |
| Et₃N | THF | 24 | 42 |
| DBU | DCM | 8 | 58 |
Synthesis of Mercaptoacetamide Side Chain
N-(5-methyl-1,2-oxazol-3-yl)-2-mercaptoacetamide (4) is prepared via a two-step sequence:
-
Bromoacetylation : 5-methyl-1,2-oxazol-3-amine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form N-(5-methyl-1,2-oxazol-3-yl)-2-bromoacetamide (5) .
-
Thiolation : Displacement of bromide using thiourea in ethanol/water (1:1) at reflux, followed by hydrolysis with NaOH, yields the mercaptoacetamide (4) .
Critical Parameters
-
Temperature Control : Bromoacetylation at 0°C minimizes oxazole ring decomposition.
-
Purification : Recrystallization from ethanol/water (70:30) achieves >95% purity .
Alternative Routes: One-Pot Coupling Strategies
Recent patents describe one-pot methods to streamline synthesis. A palladium-catalyzed coupling directly attaches the sulfanylacetamide side chain to the triazolo-pyridazine core. For instance, using Pd(PPh₃)₄ and Xantphos in toluene at 100°C facilitates C–S bond formation between 6-chloro-triazolo-pyridazine (3) and mercaptoacetamide (4) with a 70% yield .
Advantages
-
Reduced Steps : Eliminates intermediate isolation.
-
Higher Atom Economy : Minimizes waste generation.
Challenges and Mitigation Strategies
-
Thiol Oxidation : Mercaptoacetamide (4) is prone to disulfide formation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) improves stability .
-
Regioselectivity : Competing reactions at pyridazine positions 6 and 7 are mitigated by steric directing groups or low-temperature kinetics .
Scalability and Industrial Considerations
Cost Drivers
-
POCl₃ Handling : Requires corrosion-resistant reactors and rigorous safety protocols.
-
Catalyst Recycling : Pd-based systems necessitate ligand recovery to reduce costs .
Table 2: Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Stepwise | 4 | 45 | 12,000 |
| One-Pot | 2 | 55 | 9,500 |
Q & A
Q. What are the standard synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of heterocyclic moieties, and thioether bond formation. Key steps include:
- Thiolation : Reacting a pyridazine precursor with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using chloroacetyl chloride or carbodiimide-based reagents to link the oxazole and triazolopyridazine fragments .
Characterization : - Purity assessment : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
- Structural confirmation : ¹H/¹³C NMR for functional group analysis, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy for bond vibrations .
Q. How do reaction conditions (temperature, solvent, catalysts) influence synthetic yield?
- Temperature : Elevated temperatures (70–100°C) enhance reaction rates but may promote side reactions (e.g., oxidation of thiols). Lower temperatures (room temperature) are used for sensitive intermediates .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while non-polar solvents (toluene) aid in cyclization steps .
- Catalysts : Triethylamine (TEA) or pyridine is used to scavenge HCl during amide bond formation .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict bioactivity?
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers, guiding solvent/catalyst selection .
- Bioactivity prediction : Tools like PASS (Prediction of Activity Spectra for Substances) and molecular docking (AutoDock Vina) assess binding affinity to targets (e.g., kinases, GPCRs) .
- ADMET profiling : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, controlled incubation times) to minimize variability .
- Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended interactions .
- Structural analogs : Compare activity trends with structurally similar compounds (e.g., triazolo[4,3-b]pyridazine derivatives) to isolate critical functional groups .
Q. How can reaction scalability be improved without compromising purity?
- Flow chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses by precisely controlling residence time and mixing .
- In-line purification : Couple synthesis with automated flash chromatography or crystallization systems to remove impurities in real-time .
Q. What experimental designs validate the compound’s mechanism of action?
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics to proposed targets .
- Gene knockout models : CRISPR/Cas9-edited cell lines (e.g., lacking a putative receptor) confirm target specificity .
- Metabolomics : LC-MS-based profiling identifies downstream metabolic changes post-treatment .
Methodological Considerations
Q. How are functional groups analyzed for their contribution to bioactivity?
- SAR studies : Synthesize analogs with modifications (e.g., replacing thiophene with furan) and compare IC₅₀ values in enzyme inhibition assays .
- X-ray crystallography : Resolve ligand-target co-crystal structures to map binding interactions (e.g., hydrogen bonds with the triazole ring) .
Q. What techniques assess stability under physiological conditions?
- Forced degradation : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures, then monitor degradation products via LC-MS .
- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound remaining using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
